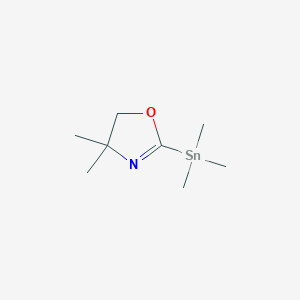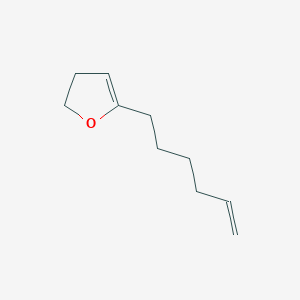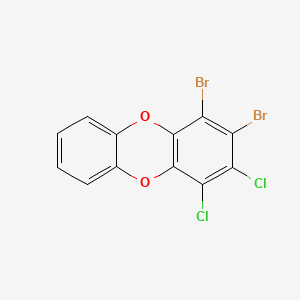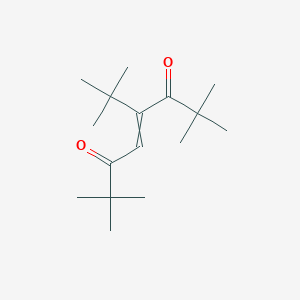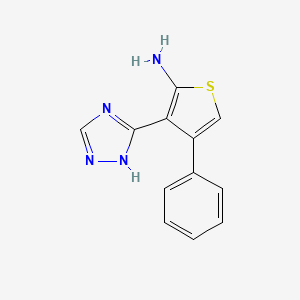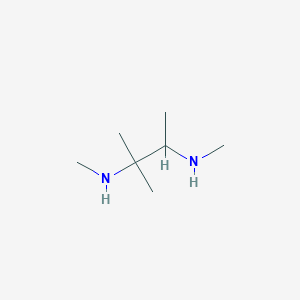![molecular formula C18H21NOS B14315001 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol CAS No. 112393-78-9](/img/structure/B14315001.png)
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol is a chemical compound with a complex structure that includes a phenol group, a thiomorpholine ring, and a phenylethyl substituent.
Méthodes De Préparation
The synthesis of 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol typically involves multiple steps, including the formation of the thiomorpholine ring and the attachment of the phenylethyl group. One common synthetic route involves the reaction of 2-phenylethylamine with a suitable thiomorpholine precursor under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenol or thiomorpholine ring positions, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its unique chemical structure.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group may participate in hydrogen bonding or other interactions, while the thiomorpholine ring and phenylethyl group contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-[4-(2-Phenylethyl)thiomorpholin-2-yl]phenol include other phenol derivatives and thiomorpholine-containing molecules. These compounds may share some chemical properties but differ in their specific substituents and overall structure. The unique combination of the phenol group, thiomorpholine ring, and phenylethyl substituent in this compound distinguishes it from other related compounds .
Propriétés
Numéro CAS |
112393-78-9 |
|---|---|
Formule moléculaire |
C18H21NOS |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-[4-(2-phenylethyl)thiomorpholin-2-yl]phenol |
InChI |
InChI=1S/C18H21NOS/c20-17-8-4-7-16(13-17)18-14-19(11-12-21-18)10-9-15-5-2-1-3-6-15/h1-8,13,18,20H,9-12,14H2 |
Clé InChI |
HJFHNBGOTLSQCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(CN1CCC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


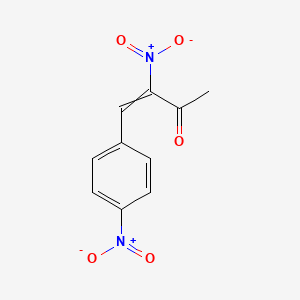

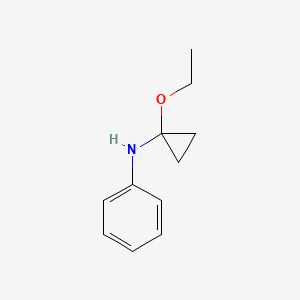
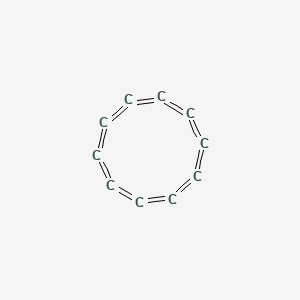

![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
